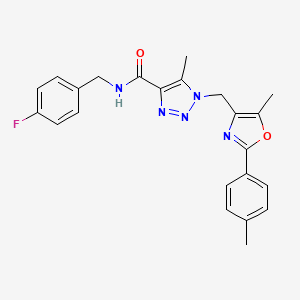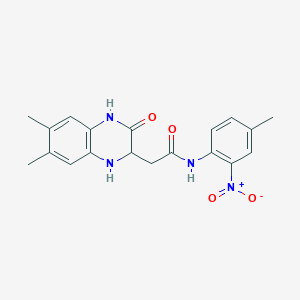![molecular formula C23H19N3O5S B2575112 N-(3-(2-metil-4-oxoquinazolin-3(4H)-il)fenil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida CAS No. 898455-82-8](/img/structure/B2575112.png)
N-(3-(2-metil-4-oxoquinazolin-3(4H)-il)fenil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound that has attracted considerable attention due to its unique chemical structure and diverse applications. This compound combines elements from quinazoline, benzodioxine, and sulfonamide groups, making it a versatile candidate for various scientific research and industrial applications.
Aplicaciones Científicas De Investigación
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has extensive applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the synthesis of dyes, pigments, and as a precursor for various industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves several steps:
Formation of the quinazoline core: This typically involves the cyclization of an ortho-aminobenzamide with a suitable aldehyde or ketone under acidic conditions.
Substitution reactions: The phenyl group attached to the quinazoline core is introduced through electrophilic aromatic substitution, using reagents like aniline derivatives.
Introduction of the benzodioxine moiety: This step involves the cyclization of appropriate catechol derivatives with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial synthesis generally follows the same steps but may use more efficient catalysts and solvents to increase yield and reduce production costs. Optimizing reaction temperatures, pressures, and solvent choices can significantly improve industrial-scale production efficiency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide participates in various chemical reactions, including:
Oxidation: Undergoes oxidation reactions to yield quinazoline derivatives.
Reduction: Can be reduced to form different hydroquinazoline compounds.
Substitution: Involved in both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reagents such as sodium borohydride or hydrogen gas over a palladium catalyst.
Substitution: Reagents such as halides, nitro compounds, or sulfonyl chlorides under various conditions.
Major Products Formed
Oxidation: Quinazoline derivatives with varied oxidation states.
Reduction: Hydroquinazoline compounds.
Substitution: Various substituted quinazolines and benzodioxines, depending on the reagent used.
Mecanismo De Acción
Molecular Targets and Pathways
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Acts as an inhibitor for enzymes like kinases and proteases, disrupting biochemical pathways.
Receptor Binding: Binds to specific receptors, modulating signal transduction pathways.
Cellular Interaction: Interacts with cellular components, leading to changes in cellular processes such as apoptosis and cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzo[b][1,4]dioxine-6-sulfonamide: Differing mainly in the substitution pattern on the quinazoline core.
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-1,4-benzodioxane-2-sulfonamide: Similar structure but with different ring fusion.
Unique Features
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique combination of the quinazoline and benzodioxine moieties, offering distinct reactivity and interaction profiles compared to similar compounds.
Propiedades
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-15-24-20-8-3-2-7-19(20)23(27)26(15)17-6-4-5-16(13-17)25-32(28,29)18-9-10-21-22(14-18)31-12-11-30-21/h2-10,13-14,25H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDUCBXNYKGZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)
![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)

![N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2575035.png)

![{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide](/img/structure/B2575038.png)





![1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2575050.png)

